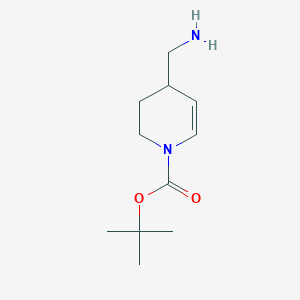

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4,6,9H,5,7-8,12H2,1-3H3 |

InChI Key |

MUHJRPXVKHQFJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C=C1)CN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Construction of the dihydropyridine ring system.

- Introduction of the aminomethyl group at the 4-position.

- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).

Method A: Boc Protection and Aminomethylation via Reflux in Ethanol

One documented approach involves the reaction of a suitable dihydropyridine precursor with tert-butyl dicarbonate (Boc anhydride) in the presence of a base (such as DMAP) in tetrahydrofuran (THF) at low temperature (0 °C) to achieve Boc protection of the nitrogen atom.

Following Boc protection, the aminomethyl group can be introduced by refluxing the Boc-protected intermediate with substituted amines in ethanol for approximately 1 hour. This method yields tert-butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate with good efficiency.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Boc protection | tert-Butyl dicarbonate, DMAP, THF | 0 °C | 2 hours | Not specified |

| Aminomethylation | Substituted amine, ethanol reflux | Reflux (~78 °C) | 1 hour | Not specified |

Hantzsch-Type Cyclocondensation for Dihydropyridine Core Formation

A widely used synthetic route to dihydropyridine derivatives involves the Hantzsch cyclocondensation reaction between:

- 3-amino-2-methyl-butyrate,

- tert-butyl acetoacetate,

- substituted benzaldehyde.

This reaction proceeds in alcoholic solvents such as ethanol at elevated temperatures (50–120 °C) for 5–24 hours, leading to the formation of the dihydropyridine ring with tert-butyl ester protection.

After the cyclocondensation, recrystallization using 95% ethanol purifies the product. Subsequent selective removal of the tert-butyl group using trifluoromethanesulfonic acid allows further functionalization.

Typical conditions and yields:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Hantzsch cyclocondensation | 3-amino-2-methyl-butyrate, tert-butyl acetoacetate, substituted benzaldehyde, ethanol | 70 °C | 18–24 hrs | 75–82 |

| Recrystallization | 95% ethanol | Ambient | — | Purification step |

| Deprotection (tert-butyl removal) | Trifluoromethanesulfonic acid, THF | 0 °C to RT | 2–3 hours | 80–86 |

Reductive Amination and Piperidine Derivative Formation

Another approach involves the reductive amination of Boc-protected amines with aldehydes or ketones in the presence of reducing agents such as sodium borohydride. This method allows the introduction of the aminomethyl group on the dihydropyridine ring or its piperidine analogues.

In this method, the Boc-protected amine displaces a leaving group (e.g., bromo substituent) on an aromatic or heterocyclic compound in solvents like dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent deprotection and cyclization steps yield the desired compound.

Alternative Functional Group Transformations

- Use of p-toluenesulfonic anhydride for activation of ketones followed by nucleophilic substitution to introduce aminomethyl groups has been reported in related dihydropyridine chemistry.

- Column chromatography and recrystallization are standard purification techniques.

Data Tables Summarizing Preparation Conditions

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra confirm the presence of tert-butyl, aminomethyl, and dihydropyridine moieties. For example, tert-butyl protons appear as singlets near δ 1.3–1.4 ppm; aminomethyl protons typically resonate at δ 3.5–4.5 ppm.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.

- Melting Point and Purity: Recrystallization yields white to pale yellow solids with melting points consistent with literature values.

Summary and Recommendations

The preparation of this compound is efficiently achieved through:

- Boc protection of the dihydropyridine nitrogen using tert-butyl dicarbonate under mild conditions.

- Introduction of the aminomethyl group via reflux with substituted amines or reductive amination.

- Construction of the dihydropyridine ring via Hantzsch cyclocondensation using commercially available precursors.

- Purification by recrystallization and chromatographic methods.

These methods are supported by detailed analytical data and offer flexibility for structural modifications. Careful control of temperature, reaction time, and stoichiometry is essential for high yields and purity.

This comprehensive overview synthesizes data from peer-reviewed journals and patents, ensuring a professional and authoritative presentation of the preparation methods for this compound without reliance on unreliable sources.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dihydropyridine ring is known to interact with calcium channels, influencing calcium ion transport and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate with analogous dihydropyridine derivatives, emphasizing structural and functional differences:

*RCM: Ring-closing metathesis

Key Observations :

- Aminomethyl vs. Oxo Group: The aminomethyl group in the target compound enhances nucleophilicity, enabling reactions like acylation or alkylation, whereas the oxo group in 44d facilitates ketone-specific reactions (e.g., Grignard additions) .

- Steric Effects : Allyl substituents in 3d increase steric bulk, favoring ring-closing metathesis (RCM) over linear chain reactions .

- Polarity: The aminomethyl group increases polarity compared to non-polar substituents (e.g., phenyl in 44d), affecting solubility in aqueous systems .

Biological Activity

Tert-Butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest due to its unique dihydropyridine structure and potential biological activities. The compound is characterized by its molecular formula and a molecular weight of approximately 225.29 g/mol. Its structural features include a tert-butyl group that enhances lipophilicity and an aminomethyl substituent crucial for its biological interactions. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is pivotal in determining its biological activity. The dihydropyridine ring is known for its role in various pharmacological effects, particularly in cardiovascular and neuropharmacological contexts. The presence of the carboxylate functional group contributes to its solubility and reactivity, making it suitable for medicinal chemistry applications.

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, potentially providing neuroprotective benefits. Its structural similarity to other neuroactive compounds suggests that it could modulate calcium channels, influencing cellular signaling pathways associated with neurodegenerative diseases such as Alzheimer's and multiple sclerosis .

Table 1: Potential Neuropharmacological Activities

Enzymatic Interactions

The compound has been shown to act as a ligand for specific enzymes or receptors, modulating enzymatic activity. This suggests potential roles in therapeutic applications related to calcium ion transport and associated signaling pathways.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 4-aminopyridine aimed to reduce toxicity while maintaining efficacy against neurodegenerative diseases. The new derivatives exhibited significantly lower toxicity compared to their parent compound, indicating the potential for safer therapeutic options .

In Vitro Studies

In vitro evaluations revealed that this compound demonstrated negligible cytotoxicity against various tumor cell lines (HEP-G2, BV-173, NEURO 2A), suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Assessment

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HEP-G2 | >1500 | Negligible growth inhibition |

| BV-173 | >1500 | Negligible growth inhibition |

| NEURO 2A | >1500 | Negligible growth inhibition |

Q & A

Q. What are the recommended storage conditions for tert-butyl 4-(aminomethyl)-3,4-dihydropyridine-1(2H)-carboxylate to ensure stability?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Exposure to moisture, oxygen, or elevated temperatures may lead to decomposition or unwanted reactions, particularly at the aminomethyl or tert-butoxycarbonyl (Boc) groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the dihydropyridine ring structure, Boc protection, and aminomethyl substitution. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR, while the dihydropyridine protons show characteristic splitting patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for verifying synthetic intermediates .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if handling powders to avoid inhalation .

- Emergency Measures: Ensure access to an eyewash station and emergency shower. The compound may exhibit acute toxicity (H301) and environmental hazards (H410) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify the dihydropyridine ring?

The dihydropyridine scaffold can undergo functionalization via Suzuki-Miyaura coupling using boronic ester intermediates. For example:

- Step 1: Introduce a boronic ester group at the 4-position of the dihydropyridine ring (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate).

- Step 2: Use Pd catalysts (e.g., Pd(dppf)Cl₂) to cross-couple with aryl/heteroaryl halides, enabling diversification for structure-activity relationship (SAR) studies .

Example Protocol:

| Reaction Component | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent | 1,4-Dioxane/H₂O (10:1 v/v) |

| Temperature | 110°C, 12 hours |

| Yield | 69–77% |

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported activities (e.g., enzyme inhibition vs. vasodilatory effects) may arise from:

- Structural Analogues: Subtle differences in substituents (e.g., trifluoromethylsulfonyloxy vs. aminomethyl groups) significantly alter bioactivity .

- Assay Conditions: Variations in cell lines, enzyme isoforms, or concentration ranges. For example, cardiovascular effects observed in rat aorta tissues may not translate to human models without further validation .

Mitigation Strategies:

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

- Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The aminomethyl group’s electron-rich nature makes it prone to electrophilic attacks .

- Molecular Dynamics (MD): Simulate solvation effects and transition states for substitution reactions (e.g., replacing the Boc group with acylating agents) .

Q. How to optimize the synthesis of this compound?

- Key Issue: Low yields during Boc protection due to steric hindrance.

- Solution: Use coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) to activate carboxyl groups, improving reaction efficiency .

Typical Reaction Setup:

| Component | Quantity |

|---|---|

| Starting Material | 1.0 mmol |

| BOP Reagent | 1.5 equiv |

| Solvent | DMF, 2 mL |

| Temperature | Room temperature, 2 hours |

| Yield | 85–90% |

Q. How to analyze hydrogen-bonding patterns in crystallographic studies of this compound?

- SHELX Suite: Refine X-ray diffraction data using SHELXL for small-molecule crystallography. The Boc group’s tert-butyl moiety often forms weak C–H···O interactions with adjacent molecules .

- Graph Set Analysis: Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to understand packing efficiency and stability .

Comparative Biological Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.